4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE
Overview
Description
4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes both benzamide and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling with Pyridine Derivative: The acyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form the benzamide intermediate.
Etherification: The final step involves the etherification of the benzamide intermediate with isopropyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(PROPAN-2-YLOXY)BENZOIC ACID: Shares the propan-2-yloxy group but lacks the pyridine and benzamide moieties.
N-(PYRIDIN-2-YL)BENZAMIDE: Contains the benzamide and pyridine moieties but lacks the propan-2-yloxy groups.
Uniqueness
4-(PROPAN-2-YLOXY)-N-[4-(PROPAN-2-YLOXY)BENZOYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both propan-2-yloxy groups and the combination of benzamide and pyridine moieties
Properties
IUPAC Name |
4-propan-2-yloxy-N-(4-propan-2-yloxybenzoyl)-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)30-21-12-8-19(9-13-21)24(28)27(23-7-5-6-16-26-23)25(29)20-10-14-22(15-11-20)31-18(3)4/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDANGMDXXTWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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